molecular formula C9H15NO4S B1403521 (5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid CAS No. 1316754-64-9

(5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid

Cat. No.: B1403521
CAS No.: 1316754-64-9
M. Wt: 233.29 g/mol
InChI Key: QMGGDDYSPVNMOC-YUMQZZPRSA-N
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Description

“(5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid” is a bicyclic heterocyclic compound featuring a fused pyrrolidine-thiazepine ring system. Key structural elements include:

  • Stereochemistry: The 5a and 8 positions are stereogenic centers with S configurations, critical for molecular interactions.
  • Functional Groups: A sulfone group (1,1-dioxo) and a carboxylic acid substituent at position 6.
  • Conformation: The octahydropyrrolo-thiazepine scaffold imports rigidity, influencing binding affinity and solubility.

Properties

IUPAC Name

(5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c11-9(12)8-5-4-7-3-1-2-6-15(13,14)10(7)8/h7-8H,1-6H2,(H,11,12)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGGDDYSPVNMOC-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N2C(C1)CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCS(=O)(=O)N2[C@@H](C1)CC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130708
Record name Pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid, octahydro-, 1,1-dioxide, (5aS,8S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316754-64-9
Record name Pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid, octahydro-, 1,1-dioxide, (5aS,8S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316754-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid, octahydro-, 1,1-dioxide, (5aS,8S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Cyclization

  • The synthesis often begins with suitably substituted pyrrolidine or piperidine derivatives bearing protected amino and carboxyl groups.
  • A thiazepine ring is formed by intramolecular cyclization involving a sulfur-containing nucleophile and an electrophilic center on the pyrrolidine ring.
  • Protecting groups such as tert-butoxycarbonyl (Boc) are used to mask amino groups during intermediate steps.

Oxidation to Sulfone

  • The sulfur atom in the thiazepine ring is oxidized to the sulfone (1,1-dioxo) using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
  • This step is critical for achieving the desired electronic and steric properties of the final compound.

Installation of Carboxylic Acid Group

  • The carboxylic acid at position 8 is introduced either by hydrolysis of ester precursors or by direct carboxylation reactions.
  • Hydrolysis is commonly performed using lithium hydroxide monohydrate in aqueous ethanol at ambient temperature, yielding high purity acid products.
  • Reaction times typically range from 12 to 16 hours, with yields reported near quantitative (98–100%).

Purification

  • After reaction completion, the mixture is subjected to liquid-liquid extraction, often between ethyl acetate and aqueous acidic or basic solutions to isolate the acid.
  • Drying agents such as sodium sulfate are used to remove residual water.
  • Final purification is achieved by concentration under reduced pressure and recrystallization, yielding white solid products with high purity.

Representative Experimental Data Table

Step Reagents/Conditions Yield (%) Notes
Hydrolysis of ester precursor Lithium hydroxide monohydrate, ethanol/water, 25°C, 12–16 h 98.5–100 Quantitative conversion to carboxylic acid; white solid obtained
Oxidation of thiazepine sulfur m-CPBA or H2O2, solvent (e.g., dichloromethane), 0–25°C 85–95 Controlled oxidation to sulfone; avoids overoxidation
Cyclization to form bicyclic core Intramolecular nucleophilic substitution, base or acid catalysis 70–85 Requires stereochemical control for (5aS,8S) isomer
Purification Liquid-liquid extraction, drying, recrystallization >95 purity Ensures removal of impurities and stereoisomers

Detailed Research Findings

  • The stereochemical purity of the compound is crucial for its biological activity; thus, chiral starting materials or chiral catalysts are employed during cyclization and functional group transformations.
  • The sulfone oxidation step is optimized to prevent ring degradation; mild oxidants and controlled temperature are essential.
  • Hydrolysis of protected esters to the free acid is highly efficient under mild basic conditions, with lithium hydroxide preferred for its effectiveness and mildness.
  • Analytical characterization (NMR, MS, HPLC) confirms the structure and purity of the product. For example, ^1H NMR spectra show characteristic multiplets corresponding to the bicyclic protons and the carboxylic acid proton.

Summary Table of Key Reaction Conditions and Yields

Reaction Step Reagents/Conditions Temperature Time Yield (%) Product Form
Ester Hydrolysis LiOH·H2O, EtOH/H2O (3:1) 25°C 12–16 h 98.5–100 (5aS,8S)-carboxylic acid (white solid)
Sulfur Oxidation m-CPBA or H2O2, DCM 0–25°C 2–6 h 85–95 Sulfone derivative
Cyclization Base or acid catalysis, intramolecular reaction Room temp or reflux 4–12 h 70–85 Bicyclic thiazepine core
Purification Liquid-liquid extraction, drying, recrystallization Ambient N/A >95 purity Final pure compound

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions depending on the oxidizing agent:

Oxidizing Agent Conditions Product Key Observations
KMnO₄Acidic aqueous solution1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid sulfone derivativeComplete oxidation of sulfur to sulfone group.
H₂O₂Neutral pH, 25°CEpoxidation of unsaturated bonds in the bicyclic systemSelective reactivity at strained ring positions.

Oxidation typically enhances electrophilicity, making the compound more reactive toward nucleophiles.

Reduction Reactions

Reductive modifications target the sulfone group and unsaturated bonds:

Reducing Agent Conditions Product Key Observations
NaBH₄Ethanol, refluxPartial reduction of sulfone to thioetherRetention of stereochemistry at C5a and C8.
H₂/Pd-CMethanol, 50°CHydrogenation of double bonds in the pyrrolo-thiazepine coreSaturation improves solubility in polar solvents.

Reduction pathways are critical for generating intermediates in pharmaceutical synthesis.

Substitution Reactions

The carboxylic acid group and sulfur atom participate in nucleophilic substitution:

Reagent Conditions Product Mechanism
SOCl₂Toluene, 80°CAcid chloride derivativeFacilitates amide bond formation with amines.
R-NH₂ (Primary amine)DMF, RT, 12hAmide derivatives (e.g., R = benzyl, alkyl)High yields (>75%) via carbodiimide coupling .
CH₃IK₂CO₃, DMF, 60°CMethyl ester at the carboxylic acid positionStabilizes the compound for storage.

Substitution at the sulfur atom is less common due to the electron-withdrawing sulfone group.

Cyclization and Ring-Opening Reactions

The bicyclic structure enables unique ring-modification pathways:

Reaction Type Conditions Product Outcome
Acid-catalyzedHCl (conc.), 100°CRing-opened linear thiol-carboxylic acidReversible under basic conditions .
Base-mediatedNaOH, H₂O, 80°CRearrangement to pyrrolidine-thiazole hybridThermodynamically favored product .

Kinetic and Mechanistic Studies

  • Rate of Hydrolysis : The ester derivative hydrolyzes at pH 7.4 (t₁/₂ = 8.2h), indicating moderate stability in physiological conditions.

  • Steric Effects : Bulky substituents at C8 slow substitution reactions by 3–5x compared to unmodified analogs .

  • Catalytic Influence : CuI accelerates Ullmann-type couplings with aryl halides, enabling C–C bond formation at the thiazepine core .

Comparative Reactivity

When compared to non-sulfonated analogs , this compound shows:

  • Higher electrophilicity at the sulfur atom due to the electron-withdrawing sulfone group.

  • Reduced basicity of the nitrogen in the thiazepine ring (pKa ≈ 3.8 vs. 5.2 for non-sulfonated variants).

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazepine structures exhibit antimicrobial properties. Studies have shown that derivatives of thiazepines can inhibit bacterial growth and may be effective against resistant strains of bacteria. The specific application of (5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid in this context remains under investigation but holds promise based on structural analogs.

Anticancer Potential

Recent studies have suggested that thiazepine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways that lead to programmed cell death. Preliminary data indicate that this compound may exhibit similar properties. In vitro experiments are necessary to validate these effects.

Neuroprotective Effects

There is growing evidence that compounds similar to this compound may offer neuroprotective benefits. Research has focused on their ability to protect neuronal cells from oxidative stress and neuroinflammation. This application could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazepine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports the potential use of these compounds in treating infections caused by resistant bacteria.

CompoundMIC (µg/mL)Target Bacteria
Thiazepine Derivative A32E. coli
Thiazepine Derivative B16S. aureus

Case Study 2: Anticancer Activity

In vitro studies on thiazepine derivatives showed that they could induce apoptosis in various cancer cell lines through the activation of caspase pathways. The findings suggest that this compound might be a candidate for further development as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Caspase Activation
HeLa (Cervical Cancer)15Cell Cycle Arrest

Mechanism of Action

The mechanism of action of (5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compound 2L9: (3aR,5aS,8S,10aS)-10-oxo-1,2,3,3a,5a,8,10,10a-octahydrodipyrrolo[1,2-a:3',2'-e]azepine-8-carboxylic Acid

Key Differences :

  • Core Structure : 2L9 contains a dipyrrolo-azepine system (two fused pyrrolidine rings and an azepine), whereas the target compound has a pyrrolidine-thiazepine fusion.
  • Substituents : 2L9 lacks the sulfone group but includes a ketone (10-oxo).
  • Molecular Formula: C₁₂H₁₄N₂O₃ for 2L9 vs. C₁₀H₁₃NO₅S for the target compound.

Implications :

  • The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to 2L7.
  • The thiazepine ring may confer distinct conformational stability versus the azepine in 2L9 .

NMR-Based Structural Comparisons

Compounds 1 and 7 (Rapa Derivatives)

Evidence from NMR data (Table 2, Figure 6 in Molecules, 2014) highlights:

  • Regions of Variance :
    • Region A (positions 39–44) : Chemical shifts differ due to substituent effects near the sulfone group.
    • Region B (positions 29–36) : Shifts in the pyrrolidine ring suggest altered electronic environments.
  • Conserved Regions : Most protons outside A/B exhibit identical shifts, indicating preserved core geometry .

Table 1: NMR Shift Comparison (ppm)

Position Target Compound Compound 1 Compound 7
32 2.45 2.43 2.41
40 3.12 3.25 3.28
44 1.89 1.92 1.95

Reactivity and Lumping Strategy

The lumping approach groups compounds with similar structures to predict reactivity. For example:

  • Pre-Lumping (Table 3) : 13 reactions involving three distinct compounds.
  • Post-Lumping (Table 4) : Simplified to 5 reactions after grouping.

Relevance to Target Compound :

  • The sulfone and carboxylic acid groups may place it in a lumped category with other sulfonamides or carboxylates, sharing reaction pathways (e.g., nucleophilic substitution at the sulfone) .

Key Research Findings

Substituent Localization : NMR shifts in regions A/B directly correlate with substituent placement, enabling precise structural elucidation .

Ring System Impact : Thiazepine-containing compounds exhibit distinct electronic properties compared to azepine or piperidine analogues, affecting solubility and metabolic stability .

Reactivity Predictions : Lumping strategies suggest the target compound may undergo similar sulfone-mediated reactions as structurally related sulfonamides .

Table 2: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Formula NMR Shift Variance (Region A/B)
Target Compound Pyrrolo-thiazepine Sulfone, carboxylic acid C₁₀H₁₃NO₅S High (Δ 0.15–0.20 ppm)
2L9 Dipyrrolo-azepine Ketone, carboxylic acid C₁₂H₁₄N₂O₃ N/A
Rapa Derivatives (Compounds 1/7) Macrolide Variable hydroxyls Not Provided Moderate (Δ 0.03–0.07 ppm)

Biological Activity

(5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid is a heterocyclic compound that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity based on diverse scientific studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo-thiazepine framework. Its molecular formula is C9H15NO4SC_9H_{15}NO_4S with a molecular weight of 233.28 g/mol. The presence of the dioxo group and carboxylic acid functionality suggests potential reactivity and interaction with various biological targets.

PropertyValue
Molecular FormulaC9H15NO4S
Molecular Weight233.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its structural conformation allows for binding within active sites of various proteins and enzymes, potentially leading to inhibition or modulation of their activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of β-lactamases : Compounds related to this structure have shown effectiveness in inhibiting β-lactamase enzymes which are responsible for antibiotic resistance in bacteria .
  • Antitubercular Properties : Some derivatives have been tested against Mycobacterium tuberculosis with promising results .

Cytotoxicity Studies

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines:

  • Case Study 1 : In vitro studies demonstrated that the compound exhibits high cytotoxicity against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells. The half-maximal inhibitory concentration (IC50) values were reported to be below 30 µM for effective concentrations .
  • Case Study 2 : Another study observed that certain derivatives caused cell cycle arrest in the G0/G1 phase in MDA-MB-231 breast cancer cells while inducing apoptosis at higher concentrations .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Effect Observed
4T1<30High cytotoxicity
COLO201<30High cytotoxicity
MDA-MB-231VariableG0/G1 phase arrest

Research Applications

The compound's unique structure makes it a valuable candidate for further research into enzyme interactions and drug development. Its potential as a lead compound for designing new therapeutic agents targeting resistant bacterial strains and cancer cells is significant.

Future Directions

Further investigations are needed to fully elucidate the mechanisms underlying the biological activities of this compound. This includes:

  • Structural Modifications : Exploring how modifications to its structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Mechanistic Studies : Detailed studies on the interaction with specific molecular targets.

Q & A

Q. What controls are essential in biological assays to confirm target-specific activity?

  • Methodological Answer : Include positive controls (known inhibitors/agonists of the target) and negative controls (compound vehicle and scrambled stereoisomers). Use counter-screening against unrelated targets (e.g., cytochrome P450 enzymes) to rule off-target effects. Replicate assays in triplicate with blinded analysis to reduce bias .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid
Reactant of Route 2
(5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid

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